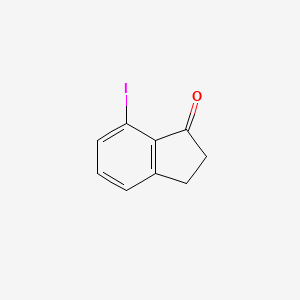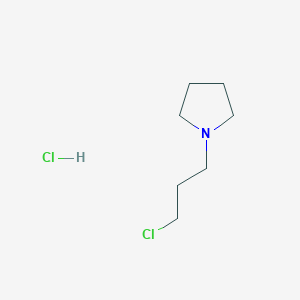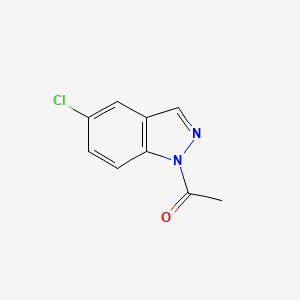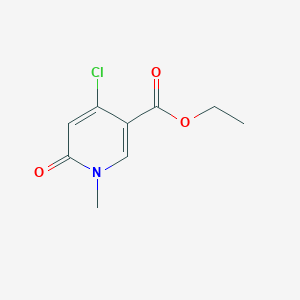![molecular formula C8H2Br2S3 B1312789 2,6-二溴二噻吩并[3,2-b:2',3'-d]噻吩 CAS No. 67061-69-2](/img/structure/B1312789.png)
2,6-二溴二噻吩并[3,2-b:2',3'-d]噻吩
描述
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene (2,6-Dibromo-DTT) is a bis-brominated derivative of thieno[3,2-b:2’,3’-d]thiophene (DTT). It has unique electronic properties due to its planar, conjugated, sulfur-rich, and highly thermally stable structure. It contains three annulated thiophene rings and is one of the six isomers of DTTs .
Synthesis Analysis
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is synthesized by reacting thieno[3,2-b:2’,3’-d]thiophene with N-Bromosuccinimide in dimethylformamide (DMF). Treatment of 2,6-dibromodithieno[3,2-b:2’,3’-d]thiophene with tetracyanoethylene oxide in 1,2-dibromoethane under reflux gives 2,6-bis(dicyanomethylene)-2,6-dihydrodithieno[3,2-b:2’,3’-d]thiophene as violet deep fine crystals .
Molecular Structure Analysis
The molecular formula of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is C8H2Br2S3 . The structure is planar and conjugated, which contributes to its unique electronic properties .
Chemical Reactions Analysis
Dithieno[3,2-b:2’,3’-d]thiophene (DTT) is a conductive material that acts as a donor building block for synthesizing a variety of optoelectronic materials . It can be used as an active layer with high charge mobility and environmental stability for the development of organic electronic devices .
Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is 354.1 g/mol . It is a solid with a melting point of 165-169 °C .
科学研究应用
有机半导体
2,6-二溴二噻吩并[3,2-b:2’,3’-d]噻吩在有机半导体的进步中发挥着重要作用 . 它用作具有高电荷迁移率和环境稳定性的活性层,用于开发有机电子器件 .
有机场效应晶体管 (OFETs)
该化合物用于制造有机场效应晶体管 (OFETs)。 OFETs 是一种场效应晶体管,其沟道使用有机半导体 .
有机发光二极管 (OLEDs)
2,6-二溴二噻吩并[3,2-b:2’,3’-d]噻吩也用于制造有机发光二极管 (OLEDs)。 OLEDs 是一种发光二极管 (LED),其中发光电致发光层是有机化合物薄膜,它在响应电流时会发出光 .
有机光伏 (OPV) 太阳能电池
该化合物用于开发有机光伏 (OPV) 太阳能电池。 OPVs 是一种类型的太阳能电池,它使用有机电子,有机电子是电子学的一个分支,涉及导电有机聚合物或小有机分子,用于光吸收和电荷传输,通过光伏效应从阳光中产生电 .
电致发光
2,6-二溴二噻吩并[3,2-b:2’,3’-d]噻吩用于涉及电致发光的应用。 电致发光是材料在响应电流通过或强电场时发光的现象 .
光致变色
该化合物用于涉及光致变色的应用。 光致变色是指化学物质在吸收电磁辐射后在两种形式之间可逆转变,其中两种形式具有不同的吸收光谱 .
腐蚀抑制剂
噻吩衍生物,包括 2,6-二溴二噻吩并[3,2-b:2’,3’-d]噻吩,在工业化学和材料科学中用作腐蚀抑制剂 .
生物应用
作用机制
Target of Action
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene (2,6-Dibromo-DTT) is primarily used as a building block in the synthesis of a variety of optoelectronic materials . It is a bis-brominated derivative of thieno[3,2-b:2’,3’-d]thiophene (DTT), which is known for its unique electronic properties .
Mode of Action
The compound’s mode of action is largely based on its planar, conjugated, sulfur-rich, and highly thermally stable structure . This structure allows it to interact with other molecules and contribute to the formation of complex optoelectronic materials .
Biochemical Pathways
It’s known that the compound is used in the development of organic electronic devices , suggesting that it may play a role in electron transport pathways.
Result of Action
The primary result of 2,6-Dibromo-DTT’s action is the formation of optoelectronic materials with high charge mobility and environmental stability . These materials are used in the development of various electronic devices.
Action Environment
The action, efficacy, and stability of 2,6-Dibromo-DTT can be influenced by various environmental factors. For instance, the compound’s synthesis involves reacting thieno[3,2-b:2’,3’-d]thiophene with N-Bromosuccinimide in dimethylformamide (DMF) , indicating that the reaction conditions can significantly impact the compound’s properties and functions.
安全和危害
生化分析
Biochemical Properties
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The planar and rigid structure of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene allows for intense electronic absorption and good hole mobility, which are crucial for its function in biochemical reactions. The sulfur-rich nature of the compound also contributes to its high stability and efficiency in charge injection in solid-state applications .
Cellular Effects
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular components at the molecular level allows it to influence these processes significantly. For instance, its interaction with specific proteins can lead to changes in gene expression, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene involves its binding interactions with biomolecules. The compound’s planar and conjugated structure allows it to form stable interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, further influencing cellular processes. The sulfur-rich nature of the compound also contributes to its ability to form strong binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene remains stable under various conditions, maintaining its biochemical properties over extended periods. Any degradation of the compound can lead to changes in its effects on cellular function .
Dosage Effects in Animal Models
The effects of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene vary with different dosages in animal models. At lower doses, the compound can effectively modulate cellular processes without causing adverse effects. At higher doses, 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene can exhibit toxic effects, leading to cellular damage and other adverse outcomes. It is essential to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any potential toxicity .
Metabolic Pathways
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability. The sulfur-rich nature of the compound also plays a role in its involvement in metabolic pathways .
Transport and Distribution
The transport and distribution of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene within cells and tissues are crucial for its function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and overall effectiveness in modulating cellular processes .
Subcellular Localization
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene exhibits specific subcellular localization, which is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. This localization allows 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene to interact with specific biomolecules, influencing its activity and overall function .
属性
IUPAC Name |
4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2S3/c9-5-1-3-7(12-5)8-4(11-3)2-6(10)13-8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKPZZGBROTDKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC3=C2SC(=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464223 | |
| Record name | 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67061-69-2 | |
| Record name | 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIBROMODITHIENO[3,2-B:2',3'-D]THIOPHENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene in materials science?
A1: 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene is a crucial building block for synthesizing organic semiconductor materials, particularly for applications in organic photovoltaics (OPVs). Its structure allows for further functionalization, enabling the tuning of optoelectronic properties for enhanced device performance.
Q2: How does the structure of 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene lend itself to the development of new materials?
A2: The presence of two bromine atoms in the 2,6 positions of the dithieno[3,2-b:2',3'-d]thiophene (DTT) core plays a crucial role in its synthetic utility. These bromine atoms act as handles for various chemical transformations, enabling the attachment of diverse molecular units to the DTT core through reactions like Suzuki coupling []. This allows researchers to fine-tune the properties of the resulting materials by incorporating different electron-donating or electron-withdrawing groups.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B1312713.png)
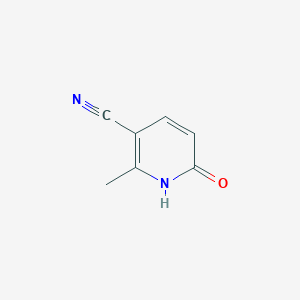
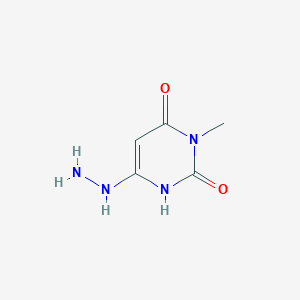
![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)
![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1312721.png)
